molecular formula C11H12N2O3S B14817801 N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide

N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14817801
M. Wt: 252.29 g/mol
InChI Key: HFRPPKPPBNILHR-UHFFFAOYSA-N
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Description

N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound belongs to the class of nitriles and sulfonamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-5-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the sulfonamide group can interact with amino acid residues in the active site of enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • N-(2-Phenoxyphenyl)methanesulfonamide
  • N-(4-Cyano-2-cyclopropoxyphenyl)methanesulfonamide
  • N-(2-Phenylethyl)methanesulfonamide

Comparison: N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both cyano and cyclopropoxy groups, which confer distinct chemical and biological properties. Compared to N-(2-Phenoxyphenyl)methanesulfonamide, the cyano group in this compound enhances its reactivity and potential for forming hydrogen bonds. Additionally, the cyclopropoxy group provides steric hindrance, which can influence its interaction with molecular targets .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-(2-cyano-5-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-17(14,15)13-11-6-10(16-9-4-5-9)3-2-8(11)7-12/h2-3,6,9,13H,4-5H2,1H3

InChI Key

HFRPPKPPBNILHR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)OC2CC2)C#N

Origin of Product

United States

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